molecular formula C18H14O6 B12199825 prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

Cat. No.: B12199825
M. Wt: 326.3 g/mol
InChI Key: ZQRQZWIFAGTNPC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is a synthetic xanthone derivative characterized by a 9H-xanthen-9-one core substituted with a hydroxy group at position 1, an oxo group at position 9, and an allyl (prop-2-en-1-yl) ester-linked acetoxy moiety at position 2. This structure combines the planar aromatic xanthenone system with a reactive allyl ester group, which may influence its physicochemical properties and biological activity. The compound is likely synthesized via nucleophilic substitution or esterification reactions involving 3-hydroxy-9-oxo-9H-xanthen-1-ol precursors, as inferred from related xanthone derivatives in the literature .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

prop-2-enyl 2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetate

InChI

InChI=1S/C18H14O6/c1-2-7-22-16(20)10-23-11-8-13(19)17-15(9-11)24-14-6-4-3-5-12(14)18(17)21/h2-6,8-9,19H,1,7,10H2

InChI Key

ZQRQZWIFAGTNPC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate typically involves the esterification of 1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate typically involves the esterification of 1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid with prop-2-en-1-ol, often using dehydrating agents and catalysts such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine. This reaction is usually conducted under reflux conditions in an anhydrous solvent like dichloromethane or toluene.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create various derivatives with tailored properties.

Biology

The compound is being investigated for its potential as a fluorescent probe , leveraging the inherent fluorescent properties of the xanthene core. This application is particularly relevant in cellular imaging and tracking biological processes.

Medicine

Research has highlighted several therapeutic properties associated with prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yloxy]acetate:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.
  • Anticancer Properties : The compound's ability to intercalate with DNA may lead to anticancer effects, making it a candidate for further investigation in oncology.
  • Antioxidant Effects : Its role as a reactive oxygen species generator can induce oxidative stress in cells, which may be leveraged for therapeutic applications against oxidative stress-related diseases.

Industrial Applications

Due to its chromophoric properties, prop-2-en-1-y[(1-hydroxy -9 -oxo -9H-xanthen -3 -yl) oxy] acetate is utilized in the production of dyes and pigments. Its versatility allows for modifications that can enhance color stability and solubility in various media.

Case Study 1: Anticancer Activity

A study explored the effects of xanthone derivatives on cancer cell lines, demonstrating that prop-2-en -1 -yl [(1-hydroxy -9 -oxo -9H-xanthen -3 -yl) oxy] acetate exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to its ability to induce apoptosis through DNA interaction and oxidative stress induction .

Case Study 2: Fluorescent Probes in Cellular Imaging

Research involving xanthene derivatives has shown that prop -2-en -1 -yl [(1-hydroxy -9 -oxo -9H-xanthen -3 -yl) oxy] acetate can be effectively used as a fluorescent probe for live-cell imaging. Its stability and brightness make it suitable for tracking cellular processes in real-time .

Mechanism of Action

The mechanism by which prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate exerts its effects is primarily through interactions with biological macromolecules. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can act as a reactive oxygen species (ROS) generator, inducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate with analogous xanthone derivatives, focusing on structural modifications and their implications:

Compound Name Substituent at Position 3 Ester Group Key Properties/Applications Reference
This compound 1-hydroxy, 9-oxo Allyl (prop-2-en-1-yl) Potential reactivity due to allyl ester; may exhibit enhanced lipophilicity
Methyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (27) 9-oxo Methyl Lower volatility; used as intermediate in drug synthesis
Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (28) 9-oxo Ethyl Improved solubility in organic solvents compared to methyl analog
2-((1-Hydroxy-9-oxo-9H-xanthen-3-yl)oxy)ethyl acetate 1-hydroxy, 9-oxo Ethyl Similar bioactivity profile; lower reactivity than allyl esters
3-(3-Hydroxy-2-methylpropoxy)-9H-xanthen-9-one (29) 3-hydroxy-2-methylpropoxy None (ether linkage) Reduced ester hydrolysis susceptibility

Key Observations:

Ethyl and methyl esters (compounds 27 and 28) exhibit higher stability in aqueous environments, making them preferable for pharmaceutical intermediates .

Hydroxy Substitution :

  • The 1-hydroxy group in the target compound and 2-((1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy)ethyl acetate may enhance hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems .

Synthetic Flexibility :

  • Ether-linked derivatives like 29 avoid ester hydrolysis but require more complex synthetic routes, limiting scalability compared to ester analogs .

Biological Activity

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is a prenylated xanthone derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a xanthenyl core with an oxyprenyl moiety, which is associated with various bioactive properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12O4\text{C}_{13}\text{H}_{12}\text{O}_{4}

This compound features a prenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antitumor Activity

Research indicates that prenylated xanthones, including derivatives like this compound, exhibit significant antitumor properties. A study reported that certain xanthone derivatives inhibited topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to cytotoxic effects in cancer cells. For instance, compounds tested showed IC50 values ranging from 0.19 to 0.63 μM against T47D breast cancer cells, demonstrating their potential as anticancer agents .

CompoundIC50 (μM)Target Cell Line
370.63 ± 0.01T47D
470.19 ± 0.02T47D

Anti-inflammatory Effects

Prenylated xanthones are also noted for their anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in various inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound possesses a considerable ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related damage .

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules:

  • Topoisomerase Inhibition : The compound's ability to inhibit topoisomerase IIα disrupts DNA replication in cancer cells.
  • Cytokine Modulation : By interfering with the signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.
  • Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

Case Studies

Several studies have explored the biological effects of related xanthone derivatives:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of xanthone derivatives on B16F10 melanoma cells, showing that certain compounds significantly reduced cell viability without inducing toxicity at lower concentrations .
  • Topoisomerase Inhibition : Another investigation into a series of xanthone derivatives found that specific substitutions on the xanthenyl core led to enhanced topoisomerase inhibitory activity, indicating structure–activity relationships that could guide future drug design efforts .

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